molecular formula C26H23N7O3 B12391961 Antibacterial agent 144

Antibacterial agent 144

Cat. No.: B12391961
M. Wt: 481.5 g/mol
InChI Key: LWQQOTKAGUHCBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 144 involves multiple steps, including the formation of substituted triazines. The key steps typically involve the reaction of cyanuric chloride with various amines under controlled conditions to form the desired triazine derivatives .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 144 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of the original triazine structure, which may exhibit different levels of antibacterial activity .

Scientific Research Applications

Antibacterial agent 144 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of triazine derivatives.

    Biology: Investigated for its effects on bacterial cell membranes and biofilm formation.

    Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials.

Comparison with Similar Compounds

  • Antibacterial agent 145
  • Antibacterial agent 146
  • Antibacterial agent 148

Comparison: Antibacterial agent 144 stands out due to its superior efficacy against multi-drug resistant strains compared to its analogues. While compounds 145, 146, and 148 also exhibit significant antibacterial activity, this compound has shown better performance in disrupting bacterial membranes and inhibiting biofilm formation .

Properties

Molecular Formula

C26H23N7O3

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H23N7O3/c34-22-19-10-4-8-18-9-5-11-20(21(18)19)23(35)33(22)31-25-28-24(27-16-17-6-2-1-3-7-17)29-26(30-25)32-12-14-36-15-13-32/h1-11H,12-16H2,(H2,27,28,29,30,31)

InChI Key

LWQQOTKAGUHCBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)NCC6=CC=CC=C6

Origin of Product

United States

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